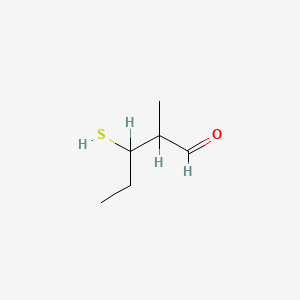

3-Mercapto-2-methylpentanal

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-3-sulfanylpentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-3-6(8)5(2)4-7/h4-6,8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAGSGCELJTQFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80945425 | |

| Record name | 2-Methyl-3-sulfanylpentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear viscous oil; sharp, penetrating aroma reminiscent of onion | |

| Record name | 3-Mercapto-2-methylpentanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1301/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

98.00 to 100.00 °C. @ 10.00 mm Hg | |

| Record name | 3-Mercapto-2-methylpentanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in organic solvents, soluble (in ethanol) | |

| Record name | 3-Mercapto-2-methylpentanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1301/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.095-1.103 | |

| Record name | 3-Mercapto-2-methylpentanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1301/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

227456-28-2 | |

| Record name | 3-Mercapto-2-methylpentanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=227456-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercapto-2-methylpentanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227456282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-sulfanylpentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 227456-28-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-MERCAPTO-2-METHYLPENTANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04LG18GGDN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Mercapto-2-methylpentanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Synthesis Methodologies and Stereochemical Control of 3 Mercapto 2 Methylpentanal

Established Laboratory Synthesis Routes for Mercaptoaldehydes

The laboratory synthesis of 3-mercapto-2-methylpentanal is typically achieved through a multi-step process that involves the formation of an α,β-unsaturated aldehyde precursor, followed by the addition of a thiol-containing moiety.

The key precursor for the synthesis of this compound is 2-methyl-2-pentenal (B83557). This α,β-unsaturated aldehyde is commonly prepared via a self-aldol condensation of propanal. researchgate.netresearchgate.netiitm.ac.in In this reaction, two molecules of propanal react in the presence of a catalyst to form 3-hydroxy-2-methylpentanal, which then undergoes dehydration to yield 2-methyl-2-pentenal. researchgate.netresearchgate.net

Various catalytic systems have been employed to promote this transformation. Anion exchange resins have been shown to be effective catalysts, with optimal conditions reported as a reaction temperature of 30 °C for 2 hours. researchgate.net Solid base catalysts, such as activated hydrotalcite with a Mg/Al molar ratio of 3.5, have also been utilized, achieving high conversion (97%) and selectivity (99%) for 2-methyl-2-pentenal at 100 °C over 10 hours in a solvent-free system. researchgate.netiitm.ac.in Nitrogenous organic bases, like pyrrolidine (B122466) and piperidine (B6355638), in the presence of an organic acid, can also catalyze the condensation of propanal to produce 2-methyl-2-pentenal. google.com

| Catalyst | Temperature (°C) | Reaction Time | Conversion (%) | Selectivity (%) | Reference |

| Anion Exchange Resin | 30 | 2 h | - | 93.54 | researchgate.net |

| Activated Hydrotalcite (Mg/Al = 3.5) | 100 | 10 h | 97 | 99 | researchgate.netiitm.ac.in |

| K₂CO₃/Al₂O₃ | - | - | - | 71.2 | google.com |

The introduction of the thiol group to form this compound is typically achieved through a Michael addition (a type of conjugate addition) of a sulfur nucleophile to the α,β-unsaturated precursor, 2-methyl-2-pentenal. researchgate.netimreblank.ch A common method involves the use of thioacetic acid, which adds to the double bond to form an acetylthio intermediate. researchgate.netimreblank.ch This intermediate can then be hydrolyzed to yield the final this compound. The thiol-ene reaction, which can proceed via a free-radical addition, is another established method for the hydrothiolation of alkenes, resulting in an anti-Markovnikov addition of the thiol. wikipedia.org

The reaction conditions for the thiol addition step can be critical. For instance, the Michael addition of thioacetic acid to α,β-unsaturated aldehydes can be carried out under alkaline conditions, often using a base like piperidine as a catalyst. imreblank.ch The reaction is typically stirred for several hours at room temperature to ensure completion. imreblank.ch

It is important to note that the synthesis of this compound results in a mixture of diastereomers due to the presence of two chiral centers at positions 2 and 3. thegoodscentscompany.com

Combinatorial Chemistry Approaches for Mercaptoaldehyde Libraries

Combinatorial chemistry has emerged as a powerful tool for the rapid synthesis of large and diverse libraries of compounds, including mercaptoaldehydes. nih.govscilit.com This approach allows for the systematic variation of different building blocks to generate a multitude of structurally related molecules for screening and discovery purposes.

High-throughput synthesis techniques are central to combinatorial chemistry, enabling the rapid production of numerous compounds in parallel. spirochem.com For mercaptoaldehydes, this can involve reacting a library of different α,β-unsaturated aldehydes with a variety of thiols. nih.gov The resulting libraries of mercaptoaldehydes can then be subjected to high-throughput screening to identify compounds with desired properties.

Applications for screening these libraries are diverse. In the field of materials science, high-throughput screening of thiol-ene click chemistries has been used to identify biocompatible bone adhesive polymers. researchgate.netnih.govacs.org In drug discovery, fluorescence-based competitive endpoint assays have been developed for the high-throughput evaluation of the intrinsic reactivity of compounds with thiols, which is crucial for identifying potential covalent inhibitors and avoiding false positives in screening campaigns. nih.gov Furthermore, combinatorial peptide libraries have been synthesized and screened to identify peptides with specific biological activities, such as enzyme inhibition. americanpeptidesociety.org

Parallel synthesis is a key methodology within combinatorial chemistry where multiple reactions are performed simultaneously in a spatially separated manner, such as in 24- or 96-well plates. spirochem.comyoutube.com This technique is well-suited for the preparation of mercaptoaldehyde libraries. By using an array of different α,β-unsaturated aldehydes in separate reaction vessels and adding a common thiol reagent, or vice versa, a library of distinct mercaptoaldehydes can be efficiently generated.

Automated parallel synthesis platforms have been developed to further streamline this process, allowing for the rapid and reproducible synthesis, work-up, and purification of compound libraries with minimal manual intervention. chemspeed.comcognit.ca These systems can handle reactions at various scales and are invaluable for optimizing reaction conditions and for the rapid generation of analogs for structure-activity relationship studies. spirochem.comhelgroup.com For the synthesis of mercaptoaldehydes, a parallel synthesizer can be used to react various 2-alkyl-2-enals with thioacetic acid simultaneously under controlled conditions. imreblank.ch

Stereoselective Synthesis and Diastereomeric Control

The control of stereochemistry during the synthesis of this compound is paramount for obtaining specific diastereomers. The relative configuration of the two stereocenters at positions 2 and 3 dictates the diastereomeric outcome. Methodologies to achieve this control often rely on substrate-controlled or reagent-controlled approaches, including the use of chiral auxiliaries and stereoselective catalysts.

Application of Chiral Auxiliaries in Related Mercaptoalkanols Synthesis

While specific literature on the use of chiral auxiliaries for the direct synthesis of this compound is limited, the principles can be extrapolated from the synthesis of structurally related mercaptoalkanols. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed.

In the context of synthesizing molecules with a similar substitution pattern, chiral oxazolidinones, popularized by David A. Evans, have been extensively used. researchgate.net For instance, an α,β-unsaturated aldehyde could be derivatized with a chiral oxazolidinone to form an N-enoyl derivative. The subsequent conjugate addition of a thiol, such as a protected form of mercaptan, would proceed with high diastereoselectivity, directed by the steric hindrance of the chiral auxiliary. The resulting β-mercapto intermediate could then be cleaved from the auxiliary to yield the desired aldehyde with a controlled relative stereochemistry.

Another class of effective chiral auxiliaries includes pseudoephedrine and its derivatives. nih.govharvard.edu These can be used to form chiral amides from α,β-unsaturated carboxylic acids, which can then undergo diastereoselective Michael additions with thiolates. Subsequent reduction and oxidation steps would lead to the desired chiral β-mercapto aldehyde.

Table 1: Common Chiral Auxiliaries and Their Potential Application in Stereoselective Thiol Addition

| Chiral Auxiliary | Typical Substrate Derivatization | Expected Diastereoselectivity |

| Evans' Oxazolidinones | N-enoyl oxazolidinone | High (often >95:5 dr) |

| Pseudoephedrine | N-enoyl pseudoephedrine amide | High (often >90:10 dr) |

| Camphorsultam | N-enoyl camphorsultam | Good to excellent |

Note: The diastereoselectivities are general expectations and can vary based on the specific substrates, reagents, and reaction conditions.

Enantioselective Approaches to this compound and its Analogs

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in various chemical transformations, including the conjugate addition of thiols to α,β-unsaturated aldehydes. nih.gov

Chiral secondary amines, such as derivatives of proline, can catalyze the enantioselective Michael addition of thiols to enals. The mechanism involves the formation of a transient iminium ion from the enal and the catalyst, which activates the substrate towards nucleophilic attack. The chiral environment provided by the catalyst directs the thiol to one face of the molecule, leading to a high enantiomeric excess (ee) of the product.

Bifunctional organocatalysts, which possess both a Brønsted acid and a Lewis base moiety (e.g., thiourea-based catalysts), can also be highly effective. These catalysts can activate both the thiol nucleophile and the electrophilic enal simultaneously, leading to a highly organized transition state and excellent stereocontrol. rsc.org

Table 2: Potential Organocatalytic Systems for the Enantioselective Synthesis of this compound

| Catalyst Type | Example Catalyst | Proposed Activation | Expected Outcome |

| Chiral Secondary Amine | Diphenylprolinol silyl (B83357) ether | Iminium ion formation | High enantioselectivity |

| Bifunctional Thiourea | Takemoto's catalyst | H-bonding activation of both substrates | High diastereo- and enantioselectivity |

Note: The effectiveness of these catalysts for the specific synthesis of this compound would require experimental validation.

Isolation and Characterization of Stereoisomers

The successful stereoselective synthesis of this compound requires robust analytical methods to separate and characterize the resulting stereoisomers. Due to their identical chemical formula and connectivity, the separation of stereoisomers can be challenging.

Chiral Gas Chromatography (GC): A primary technique for the separation of volatile stereoisomers is gas chromatography using a chiral stationary phase. gcms.cz Columns containing derivatized cyclodextrins are commonly employed for this purpose. The different interactions between the enantiomers/diastereomers and the chiral stationary phase lead to different retention times, allowing for their separation and quantification. For this compound, two diastereomeric pairs of enantiomers would be expected to elute at different times on an appropriate chiral column.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR spectroscopy cannot distinguish between enantiomers directly, it is a powerful tool for determining the relative stereochemistry of diastereomers. The spatial arrangement of the methyl group at C2 and the mercapto group at C3 will influence the chemical shifts and coupling constants of the neighboring protons. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, which can help to elucidate the relative configuration of the stereocenters. For instance, a strong NOE between the proton at C2 and the proton at C3 would suggest a syn relationship, while a weaker or absent NOE might indicate an anti relationship. rsc.org

Table 3: Analytical Techniques for the Stereochemical Analysis of this compound

| Technique | Information Obtained | Key Parameters |

| Chiral Gas Chromatography (GC) | Separation and quantification of enantiomers and diastereomers | Retention time, peak area |

| Nuclear Magnetic Resonance (NMR) | Determination of relative stereochemistry (diastereomers) | Chemical shifts, coupling constants, NOE correlations |

| Mass Spectrometry (MS) | Confirmation of molecular weight and fragmentation pattern | Mass-to-charge ratio (m/z) |

The combination of these synthetic and analytical methodologies is essential for advancing the understanding and application of the individual stereoisomers of this compound in the field of flavor science.

Natural Occurrence, Precursors, and Biogeochemical Formation Pathways of 3 Mercapto 2 Methylpentanal

Occurrence in Food Matrices and Biological Systems

3-Mercapto-2-methylpentanal has been identified in a diverse range of natural systems, from common vegetables to animal tissues. Its detection is often associated with foods known for their complex and potent sulfurous aromas.

The genus Allium, which includes onions, garlic, leeks, and chives, is renowned for its rich sulfur chemistry. This compound has been detected in several varieties of onion, including garden onions (Allium cepa), Welsh onions (Allium fistulosum), green onions, and red onions. While it has been qualitatively identified, specific quantification in its aldehyde form is not extensively documented. researchgate.net

Table 1: Detection of this compound and its Related Alcohol in Allium Species

| Compound | Allium Species | Status |

| This compound | Garden Onion (Allium cepa) | Detected |

| Welsh Onion (Allium fistulosum) | Detected | |

| Green Onion | Detected | |

| Red Onion | Detected | |

| 3-mercapto-2-methylpentan-1-ol (product of the aldehyde) | Onion (Allium cepa) | Identified & Quantified |

| Chives | Identified & Quantified | |

| Scallions | Identified & Quantified | |

| Leek | Identified & Quantified |

The occurrence of this compound is not limited to the plant kingdom. It has also been identified in animal-derived products, notably in beef liver. Its sensory profile, often described as having savory, grilled or roasted beef, and cooked chicken-like notes, aligns with the aromas typically associated with cooked meats. thegoodscentscompany.com This suggests it may be formed during thermal processing or enzymatic activities within the animal tissue, contributing to the characteristic meaty flavor.

Table 2: Natural Occurrence of this compound

| Food Matrix | Type | Finding |

| Onions (Allium spp.) | Plant-Based | Detected as a key aroma intermediate. |

| Beef Liver | Animal-Derived | Identified as a flavor component. |

| Hawthorn | Plant-Based | Identified as an important aroma contributor. |

Proposed Biosynthetic and Chemical Formation Mechanisms in Natural Systems

The formation of this compound in natural systems is believed to occur through both enzymatic and non-enzymatic pathways. These routes involve the transformation of precursors like amino acids and simple aldehydes into the final complex thiol.

The characteristic sulfur compounds in Allium species are generated when the plant's tissues are damaged, for instance, by cutting or crushing. mdpi.com This disruption brings the enzyme alliinase into contact with its substrates, S-alk(en)yl-L-cysteine sulphoxides (ACSOs), which are odorless sulfur-containing amino acids. mdpi.comaaspjournal.orgnih.gov The alliinase enzyme rapidly cleaves these precursors to produce pyruvate, ammonia, and highly reactive sulfenic acids. mdpi.comnih.gov

These intermediates then undergo further transformations to create a wide array of volatile sulfur compounds that define the aroma of onion and garlic. aaspjournal.org While a direct enzymatic pathway from a specific amino acid to this compound is not fully elucidated, this well-established enzymatic system is responsible for generating key sulfur-containing precursors, such as hydrogen sulfide (B99878), which are essential for its subsequent non-enzymatic formation. The degradation of amino acids like methionine is known to produce other sulfur-containing aldehydes, such as methional, providing a biochemical precedent for such pathways. wikipedia.org

A widely proposed chemical pathway for the formation of this compound involves a two-step non-enzymatic process. researchgate.net This hypothesis is particularly relevant in the context of food matrices like onions, where the necessary precursors are readily available.

Aldol (B89426) Condensation of Propanal : The first step is the self-condensation of two molecules of propanal. Propanal is a volatile compound found in onions. Under appropriate conditions, this aldol condensation reaction forms 2-methyl-2-pentenal (B83557). researchgate.netiitm.ac.in

Hydrogen Sulfide Addition : In the second step, hydrogen sulfide (H₂S), a compound readily formed in Allium species from the enzymatic breakdown of sulfur-containing amino acids, adds across the double bond of 2-methyl-2-pentenal. researchgate.net This Michael addition reaction results in the formation of this compound.

This proposed mechanism elegantly connects the enzymatic generation of sulfur precursors with subsequent chemical reactions to form this potent aroma compound, which can then be further reduced to form 3-mercapto-2-methylpentan-1-ol. researchgate.netnih.gov

Role of Thermal Processing and Maillard-Type Reactions in Precursor Formation

The formation of this compound is significantly influenced by thermal processing, primarily through Maillard-type reactions. The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars at elevated temperatures, creating a rich variety of flavor and aroma compounds. nih.govmdpi.com This process is fundamental to the development of characteristic savory, meaty, and roasted flavors in cooked foods.

The generation of this compound and similar thiols is a result of the interaction between hydrogen sulfide (H₂S), often derived from the degradation of cysteine, and carbonyl intermediates formed during the Maillard reaction. Research indicates that this compound has been identified in complex, thermally processed flavors, underscoring the importance of heat-induced reactions in its formation. nih.gov For instance, the reaction of H₂S with specific carbonyls, which are themselves products of sugar fragmentation or lipid oxidation, can lead to the formation of various mercaptans. The specific structure of this compound suggests a pathway involving a six-carbon sugar fragment and a sulfur donor.

Detailed research findings have elucidated the general pathways for the formation of similar sulfur-containing flavor compounds. For example, the reaction of furfural (B47365) (a product of sugar degradation) with hydrogen sulfide can form 2-furfurylthiol, another important meaty flavor compound. nih.gov By analogy, it is proposed that specific unsaturated aldehydes, formed during the initial stages of the Maillard reaction, serve as the direct precursors that react with hydrogen sulfide to yield this compound. The presence of this compound in cooked meat and chicken further supports its origin from thermal reactions involving precursors naturally present in these foods. thegoodscentscompany.com

Table 1: Key Factors in the Thermal Formation of this compound

| Factor | Role in Formation | Relevant Precursors |

|---|---|---|

| Temperature | Initiates and accelerates Maillard and Strecker degradation reactions. | Amino Acids, Reducing Sugars |

| Amino Acids | Act as primary nitrogen and sulfur source. Cysteine is a key sulfur donor. | Cysteine |

| Reducing Sugars | Provide the carbonyl group for the initial Maillard reaction step and form reactive carbonyl intermediates upon fragmentation. | Glucose, Fructose |

| Intermediate Carbonyls | React with hydrogen sulfide to form the thiol group on the carbon backbone. | Unsaturated aldehydes |

Table 2: Natural Occurrence and Precursors of this compound

| Natural Source | Proposed Precursors/Formation Context |

|---|---|

| Onions (Raw and Cooked) | Formed as an intermediate in the biogenesis of other flavor compounds like 3-Mercapto-2-methylpentan-1-ol. nih.govhmdb.ca |

| Meat & Chicken | Generated during thermal processing via Maillard reactions between endogenous amino acids (e.g., cysteine) and sugars. thegoodscentscompany.com |

| Complex Processed Flavors | Created as part of complex thermal reactions designed to produce savory and meaty flavor profiles. nih.gov |

Advanced Analytical Techniques for Characterization and Quantitation of 3 Mercapto 2 Methylpentanal

Chromatographic Separation Techniques for Complex Food Matrices

Chromatographic methods are essential for isolating 3-Mercapto-2-methylpentanal from the myriad of other volatile and non-volatile compounds present in food. The choice of technique is dictated by the compound's physicochemical properties and the nature of the sample matrix.

Gas chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds and is thus extensively used for profiling the aroma components of foods, including sulfur compounds like this compound. nist.govthegoodscentscompany.com The separation in GC is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

For the analysis of this compound, non-polar or medium-polarity capillary columns are typically employed. A common stationary phase is a polysiloxane-based polymer. The separation is achieved by applying a temperature program that starts at a low temperature to trap volatile compounds and gradually increases to elute compounds with higher boiling points. The NIST Chemistry WebBook provides specific examples of GC methods used for this compound, detailing the column type, dimensions, and temperature programming. nist.gov

Below is an interactive data table summarizing typical GC parameters for the analysis of this compound.

| Parameter | Value | Reference |

| Column Type | Capillary | nist.gov |

| Stationary Phase | CP Sil 5 CB | nist.gov |

| Column Dimensions | 50 m x 0.32 mm x 1.2 µm | nist.gov |

| Carrier Gas | Helium | nist.gov |

| Temperature Program | 40°C (4 min) -> 2°C/min to 132°C -> 10°C/min to 250°C (45 min) | nist.gov |

The retention index (RI) is a standardized measure of a compound's retention time, which aids in its identification by comparing experimental values with those in databases. For this compound, retention indices on a non-polar CP Sil 5 CB column have been reported to be 991 and 995. nist.gov Coupling GC with olfactometry (GC-O) allows for the sensory evaluation of the separated compounds, which is particularly useful for potent aroma compounds like this compound. ncats.io

While GC is well-suited for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers an alternative for less volatile or thermally labile substances. Direct analysis of highly volatile and non-UV-absorbing thiols like this compound by HPLC is challenging. Therefore, a derivatization step is typically required to introduce a chromophore or fluorophore into the molecule, enhancing its detection by UV-Visible or fluorescence detectors.

Several derivatizing reagents are available for thiols. For instance, 4,4′-dithiodipyridine (DTDP) reacts with thiols at wine pH to form stable derivatives that can be analyzed by HPLC. Another common reagent is monobromobimane (B13751) (MBB), which reacts with thiols to produce highly fluorescent adducts. The derivatized sample is then injected into a reversed-phase HPLC system, typically with a C18 column, and eluted using a gradient of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

This derivatization approach followed by HPLC provides a robust and sensitive method for the quantification of thiols in complex matrices.

This compound possesses two chiral centers, meaning it can exist as a mixture of four stereoisomers. nist.gov These stereoisomers may exhibit different sensory properties and biological activities. Chiral chromatography is a specialized form of chromatography used to separate enantiomers and diastereomers.

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. Common CSPs are based on cyclodextrins, polysaccharides, or proteins. For the separation of this compound stereoisomers, a cyclodextrin-based CSP in either GC or HPLC could be a viable approach. The selection of the appropriate chiral selector and chromatographic conditions is crucial for achieving baseline separation of all four stereoisomers. While specific applications for this compound are not widely documented, the principles of chiral chromatography are well-established and applicable.

Spectrometric Identification and Structural Elucidation

Spectrometric techniques are indispensable for the unambiguous identification and structural confirmation of analytes separated by chromatography.

Mass spectrometry (MS), particularly when coupled with GC (GC-MS), is a powerful tool for the identification of volatile compounds. nist.govthegoodscentscompany.com In GC-MS, as compounds elute from the GC column, they enter the ion source of the mass spectrometer where they are ionized, most commonly by electron impact (EI). The resulting molecular ion and its fragment ions are then separated by their mass-to-charge ratio (m/z).

The mass spectrum of a compound is a unique fingerprint that can be used for its identification by comparing it to spectral libraries like the NIST database. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, the fragmentation would be expected to follow patterns characteristic of aldehydes and thiols.

Key expected fragmentation pathways include:

α-cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the loss of a hydrogen atom (M-1) or the formyl group (M-29).

McLafferty rearrangement: A characteristic fragmentation of aldehydes and ketones, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the beta-bond.

Cleavage of the C-S bond: Resulting in fragments corresponding to the loss of the sulfhydryl group or the alkyl chain attached to the sulfur.

The presence of sulfur can also be indicated by the isotopic pattern, as sulfur has a characteristic isotope distribution (³²S, ³³S, ³⁴S).

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. While its application to trace volatile compounds in food is limited by its lower sensitivity compared to MS, it is crucial for the characterization of synthesized standards of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

Hyphenated Techniques for Enhanced Resolution and Detection

The characterization and quantitation of potent, trace-level aroma compounds like this compound in complex matrices demand analytical techniques that offer high resolution, sensitivity, and specificity. Hyphenated techniques, which couple two or more analytical methods, are indispensable for this purpose. They leverage the strengths of each individual technique to overcome the limitations of complex sample analysis, such as co-elution of compounds and low analyte concentrations.

Gas Chromatography-Olfactometry (GC-O) for Aroma-Active Compound Screening

Gas Chromatography-Olfactometry (GC-O) is a powerful sensory-focused analytical method that directly links the chemical identity of a volatile compound to its perceived aroma. acs.org In a GC-O system, the effluent from the gas chromatograph is split between a conventional detector (like a Flame Ionization Detector or Mass Spectrometer) and a sniffing port where a trained human assessor evaluates the odor of the eluting compounds. aidic.itleibniz-lsb.de This approach is uniquely suited for identifying aroma-active compounds, which are often present at concentrations below the detection limits of instrumental detectors but above the human odor threshold. leibniz-lsb.denih.gov

The significance of GC-O lies in its ability to screen a complex mixture of hundreds of volatile compounds and pinpoint the select few that are responsible for the sample's characteristic aroma. leibniz-lsb.de This is particularly crucial for sulfur compounds, which as a class, are known for their low sensory detection thresholds and significant impact on the flavor of many foods. acs.orgmdpi.com

| Study Focus | Matrix | Key Findings Related to this compound | Reference |

| Identification of new aroma compounds | Raw Onions / Processed Flavor | Identified as a new, strong flavor compound and a key intermediate. Its presence was confirmed by synthesis and comparison of analytical data. | nih.gov |

| Characterization of odor-active volatiles | Hawthorn Puree | Determined to be a key aroma compound with a high Odor Activity Value (OAV) of 4-7, contributing significantly to the puree's aroma. | researchgate.net |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in separation power compared to conventional one-dimensional GC. gcms.cz This technique is particularly valuable for the analysis of extremely complex mixtures of volatile compounds, such as those found in food and beverages. researchgate.net The GCxGC system utilizes two columns with different stationary phase selectivities connected by a modulator. chemistry-matters.comshimadzu.com The modulator traps fractions of the effluent from the first dimension (1D) column and periodically re-injects them onto the second dimension (2D) column for a rapid, secondary separation. chemistry-matters.comshimadzu.com The result is a structured, two-dimensional chromatogram with vastly increased peak capacity, allowing for the separation of hundreds or even thousands of compounds in a single run. fmach.itcopernicus.org

The enhanced resolution of GCxGC is critical for separating co-eluting compounds, which is a common challenge in the analysis of complex samples like wine or meat volatiles. researchgate.netmdpi.com This capability is especially relevant for the analysis of trace sulfur compounds, which are often masked by major matrix components. A study on the aroma of roast beef utilized GCxGC to navigate the sample's complexity, successfully detecting over 70 sulfur compounds. nih.govresearchgate.net This demonstrates the technique's power to uncover minor but sensorially significant compounds.

While specific studies focusing solely on the GCxGC analysis of this compound are not extensively documented, the technique's proven efficacy in separating complex mixtures of sulfur compounds makes it an ideal tool for its characterization. nih.govresearchgate.net The structured nature of GCxGC chromatograms, where compounds of similar chemical classes elute in distinct regions of the 2D plot, would facilitate the tentative identification of thiols and other sulfur-containing volatiles for further investigation. gcms.cz

| GCxGC System Component | Function | Advantage for this compound Analysis |

| First Dimension (1D) Column | Primary separation, typically based on boiling point (non-polar column). copernicus.org | Initial separation of the complex volatile fraction. |

| Modulator | Traps and rapidly re-injects effluent from the 1D column onto the 2D column. shimadzu.com | Preserves the primary separation while enabling the second dimension separation; enhances sensitivity by concentrating the analyte band. |

| Second Dimension (2D) Column | Fast secondary separation, typically based on polarity. copernicus.org | Resolves compounds that co-elute from the 1D column, separating this compound from matrix interferences. |

| Detector (e.g., TOF-MS) | Rapid data acquisition to capture the fast-eluting peaks from the 2D column. researchgate.net | Provides mass spectral data for confident identification of the separated compounds. |

Coupling with High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful detection technique that provides highly accurate mass measurements, typically to within four or five decimal places. youtube.comyoutube.com This precision allows for the unambiguous determination of a compound's elemental formula, providing a high degree of confidence in its identification. youtube.comnih.gov When coupled with gas chromatography (GC-HRMS), it becomes an invaluable tool for the characterization of trace-level compounds in complex matrices. nih.gov

The primary advantage of HRMS over nominal mass spectrometry is its ability to distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. nih.gov This high selectivity significantly reduces interferences from the sample matrix, leading to cleaner mass spectra and improved sensitivity. nih.gov Instruments like Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used for HRMS applications. nih.govresearchgate.net

For a potent odorant like this compound, which may be present at very low concentrations, the sensitivity and specificity of HRMS are critical. gcms.cz The ability to extract an ion chromatogram with a very narrow mass window (e.g., ±0.005 Da) around the exact mass of the target analyte allows for its detection and quantification even when it co-elutes with other compounds. The combination of GCxGC with a high-resolution detector like a TOF-MS system is particularly potent, leveraging the superior separation of GCxGC and the confident identification provided by HRMS. nih.govresearchgate.net This hyphenated approach has been successfully used to identify numerous trace volatile sulfur compounds in complex food aromas, providing a clear pathway for the detailed characterization of this compound. nih.govresearchgate.net

| Feature | Low-Resolution MS (e.g., Quadrupole) | High-Resolution MS (e.g., TOF, Orbitrap) | Benefit for this compound Analysis |

| Mass Accuracy | Measures nominal mass (integer values). | Measures exact mass (to several decimal places). youtube.com | Allows for the calculation of a unique elemental formula (C₆H₁₂OS), providing confident identification. nih.gov |

| Resolving Power | Lower; cannot distinguish between ions with very similar m/z. | High; resolves isobaric interferences. | Increases selectivity and sensitivity by separating the analyte signal from background noise and co-eluting matrix components. nih.gov |

| Data Acquisition | Often uses targeted modes like Selected Ion Monitoring (SIM). | Typically acquires full-scan data. nih.gov | Enables retrospective data analysis to screen for other non-targeted compounds without re-running the sample. |

| Compound Identification | Relies on retention time and library matching of fragmentation patterns. | Based on exact mass, isotopic pattern, and fragmentation data. | Provides a much higher degree of certainty in identification, crucial for trace analysis. |

Research on Sensory Properties and Olfactory Perception of 3 Mercapto 2 Methylpentanal

Contribution to Flavor and Aroma Profiles in Food Systems

3-Mercapto-2-methylpentanal is a potent aroma compound characterized by a complex and multifaceted sensory profile. Its perceived odor is highly dependent on its concentration, a common trait for powerful sulfur-containing flavor compounds. At various concentrations, it elicits a range of descriptors that are primarily savory and pungent in nature. Research and sensory evaluations have identified its aroma as having distinct meaty, onion-like, and sulfurous characteristics.

The odor profile is often described as sharp and penetrating. Specific descriptors that have been attributed to this compound include meaty, gravy-like, pungent, and reminiscent of onion. researchgate.netnih.gov It is also generally categorized as having a sulfurous type of odor and flavor. nih.gov Furthermore, it can impart a unique tropical and sulfury nuance, which demonstrates its versatility in contributing to different aroma profiles. nih.gov

| Descriptor Category | Specific Terms | Reference |

|---|---|---|

| Savory/Meaty | Meaty, Gravy | researchgate.netnih.gov |

| Alliaceous/Sulfurous | Onion, Sulfurous, Pungent, Sharp, Penetrating | researchgate.netnih.govchemicalbook.com |

| Fruity/Unique | Tropical sulfury nuance | nih.gov |

In the context of food flavoring and processing, it is valued for its ability to impart a distinct meaty and gravy profile to savory applications. nih.gov Its strong flavor profile makes it a significant contributor even at low concentrations. Beyond its presence in natural products, it has been studied as an important odor-active compound in processed foods. For instance, research on hawthorn puree identified this compound as one of the key contributors to its aroma profile. researchgate.net Its unique "tropical sulfury nuance" has also been noted to complement grapefruit top notes in flavor compositions, indicating its utility in both savory and certain fruity contexts. nih.gov

Quantitative Sensory Evaluation and Odor Threshold Determination in Various Media

The potency of this compound as an aroma compound is underscored by its very low perception threshold. chemicalbook.com While specific odor threshold values in standardized media such as air or water are not widely documented in scientific literature, its impact has been quantified using other sensory evaluation metrics.

Olfactory Receptor Interactions and Molecular Mechanisms of Perception

The direct interaction of this compound with specific human olfactory receptors (ORs) is not extensively detailed in current research. However, significant findings related to its corresponding alcohol, 3-mercapto-2-methylpentan-1-ol, provide valuable insight into the perception of related thiols. Studies have shown that the human odorant receptor OR2M3 is exceptionally and narrowly tuned to detect 3-mercapto-2-methylpentan-1-ol. researchgate.netresearchgate.net This receptor responds to this specific thiol at submicromolar concentrations, demonstrating high sensitivity and specificity. researchgate.net Given the close structural similarity between the aldehyde (this compound) and the alcohol, it is plausible that similar specific receptors are involved in its perception, although further research is needed to confirm this. The high potency of many thiols is often attributed to their strong affinity for a small number of specific olfactory receptors. researchgate.net

The sensory properties of thiols are strongly influenced by their molecular structure. For homologous series of mercaptans, certain structural features have been shown to enhance olfactory power. One such feature is the presence of a methyl substitution in the α-position to a functional group. In this compound, the methyl group is at the C2 position, which is alpha to the aldehyde functional group. This substitution is thought to contribute significantly to its low odor threshold and potent aroma.

Studies on related mercaptoalkanols have shown that sensory properties are strongly influenced by steric effects, with odor thresholds often being lowest for medium-chain homologs (five to seven carbon atoms). Increasing the length of the carbon chain beyond this point typically leads to an increase in odor thresholds. The specific positioning of the thiol and methyl groups also plays a critical role in how the molecule interacts with olfactory receptors, thereby determining its perceived odor quality and intensity.

Stereochemical Impact on Sensory Properties and Biological Activity of 3 Mercapto 2 Methylpentanal

Diastereomeric and Enantiomeric Sensory Differentiation of 3-Mercapto-2-methylpentanal

While detailed sensory data differentiating the individual stereoisomers of this compound is not extensively documented in publicly available research, the principle of stereochemical influence on odor is well-established for similar compounds. For instance, the corresponding alcohol, 3-mercapto-2-methylpentan-1-ol, shows significant sensory differences among its stereoisomers, with one enantiomer having an odor threshold over 500 times lower than its diastereomer. researchgate.net Research on mercaptoaldehydes has confirmed that these compounds can possess unusual odors and very low perception thresholds, which are evaluated using techniques like gas chromatography-olfactometry (GC-O). nih.govacs.org

| Compound | Reported Odor Descriptors |

|---|---|

| This compound (Racemic Mixture) | Sulfurous, Meaty, Gravy, Tropical Sulfury Nuance thegoodscentscompany.com |

Stereospecific Interactions with Olfactory Receptors and Other Biological Targets

The perception of smell begins with the interaction of an odorant molecule with specific olfactory receptors (ORs) located in the nasal cavity. These receptors are proteins and are themselves chiral, meaning they can interact differently with the various stereoisomers of a chiral odorant. This differential binding is the molecular basis for the distinct smells of enantiomers and diastereomers.

For the closely related compound, 3-mercapto-2-methylpentan-1-ol, a highly specific interaction has been identified. Out of 391 human odorant receptors, only one, OR2M3, responds strongly to this molecule. researchgate.netresearchgate.netnih.gov This high degree of specificity suggests that the geometry of the odorant is critical for receptor activation. Molecular docking simulations have further explored the binding affinities of related thiols with the OR2M3 receptor. researchgate.netresearchgate.net

While direct research linking the individual stereoisomers of this compound to specific olfactory receptors is limited, the established principles of olfaction and the specific findings for its corresponding alcohol strongly imply that its stereoisomers would also exhibit differential interactions with the array of human ORs. The precise shape of each isomer would determine its ability to fit into the binding pocket of a particular receptor, leading to variations in the intensity and quality of the perceived odor.

Analytical Challenges in Stereoisomer Separation and Characterization for Sensory Evaluation

Evaluating the distinct sensory properties of each stereoisomer of this compound requires their complete physical separation. This presents significant analytical challenges due to the identical physical and chemical properties of enantiomers and the subtle differences between diastereomers.

Key analytical techniques and challenges include:

Gas Chromatography (GC): Standard GC methods are insufficient for separating enantiomers. The primary technique for this purpose is chiral gas chromatography, which employs a chiral stationary phase (CSP) within the GC column. The CSP interacts differently with each enantiomer, leading to different retention times and enabling their separation. longdom.org

Detector Specificity: Sulfur-containing compounds like mercaptans are often present at trace levels and can be masked by other compounds in a complex matrix. Specialized, sulfur-selective detectors such as the Sulfur Chemiluminescence Detector (SCD) or Atomic Emission Detector (AED) are often necessary for accurate detection and quantification. chromatographyonline.comacs.orgsgs.com

GC-Olfactometry (GC-O): To link a specific smell to a separated stereoisomer, the effluent from the GC column is split and directed to both a chemical detector and a human assessor at a "sniff port." This allows for the direct correlation of an odor with a specific chromatographic peak. nih.govscilit.com

Peak Identification: The successful separation of stereoisomers is only the first step. Assigning the absolute configuration (e.g., R/S notation) to each separated peak is a complex task that requires advanced methods, such as comparison with synthesized, enantiomerically pure standards or sophisticated spectroscopic techniques like Nuclear Magnetic Resonance (NMR).

The inherent reactivity and low concentrations of sulfur compounds in natural products add further complexity to their extraction, separation, and analysis without artifact formation. sgs.comazom.com

Future Directions and Emerging Research Avenues for 3 Mercapto 2 Methylpentanal

Elucidation of Novel Biotransformation and Degradation Pathways

A significant avenue for future research lies in unraveling the complete biotransformation and degradation pathways of 3-Mercapto-2-methylpentanal. While its formation in food through reactions like the Maillard reaction is partially understood, its metabolic fate within living organisms and its environmental degradation remain largely unexplored. nih.govtandfonline.com Understanding these pathways is crucial for a comprehensive assessment of the compound.

Future studies will likely focus on identifying the specific enzymes and metabolic processes involved in the breakdown of this compound. Research into the metabolism of other mercaptans suggests that enzymatic processes, potentially involving cytochrome P450 or peroxidases, could play a role in its biotransformation. nih.gov The resulting metabolites could then be eliminated from the body, primarily through urine. nih.gov Investigating the microbial metabolism of this compound in food systems and the gut is another critical area. nih.govchemicalsafetyfacts.org Microorganisms possess a high capacity for the biotransformation of sulfur compounds, and understanding their impact on this compound could have implications for both flavor stability in food products and its physiological effects. nih.gov

Advanced Modeling and Computational Chemistry in Structure-Function Studies

The relationship between the chemical structure of this compound and its distinct sensory perception is a prime candidate for exploration using advanced modeling and computational chemistry. These in silico approaches offer a powerful and efficient means to predict and understand the interactions between flavor molecules and human olfactory receptors. herts.ac.uk

A key area of future research will involve molecular docking simulations to model the binding of this compound to specific olfactory receptors. researchgate.netresearchgate.net Building on studies of the related compound, 3-mercapto-2-methylpentan-1-ol, which has been shown to interact with the human olfactory receptor OR2M3, similar investigations can elucidate the precise binding affinities and conformations of this compound. researchgate.netresearchgate.netnih.gov This can provide valuable insights into why it elicits its characteristic meaty and savory aroma.

Quantitative Structure-Activity Relationship (QSAR) studies represent another promising avenue. By analyzing the structural properties of a series of related mercapto-aldehydes, researchers can develop models that correlate specific molecular features with perceived odor characteristics and intensity. nih.gov This could enable the rational design of novel flavor compounds with tailored sensory profiles. Furthermore, computational models can be employed to study the release of volatile sulfur compounds like this compound from the food matrix, a critical factor influencing flavor perception during consumption.

| Computational Technique | Application in this compound Research | Potential Insights |

| Molecular Docking | Simulating the interaction with human olfactory receptors. | Identification of key binding sites and interaction energies, explaining its specific aroma perception. |

| QSAR | Correlating molecular structure with sensory properties. | Predicting the odor profile of new, related compounds and understanding key structural determinants of flavor. |

| Molecular Dynamics | Simulating the movement and release from a food matrix. | Understanding the dynamics of flavor release during eating, aiding in the design of controlled-release systems. |

Development of Novel Applications in Food Science and Biotechnology Leveraging its Flavor Properties

The potent and desirable flavor profile of this compound opens the door to a range of novel applications in food science and biotechnology. Future research will likely focus on expanding its use beyond traditional flavoring agents and exploring innovative delivery and production methods.

One of the most promising areas is the application of this compound in the burgeoning field of plant-based meat alternatives. cerealsgrains.orgnih.govresearchgate.netcerealsgrains.org As consumers increasingly seek sustainable protein sources, the demand for plant-based products that closely mimic the sensory experience of meat is growing. The meaty and savory notes of this compound make it an ideal candidate for enhancing the flavor profile of these products, helping to overcome the "beany" off-notes often associated with plant proteins. nih.gov

Furthermore, the development of advanced encapsulation and controlled-release technologies will be crucial for optimizing the use of this potent flavor compound. nih.gov Encapsulation can protect the volatile and often reactive this compound from degradation and unwanted interactions within the food matrix, ensuring its targeted release during consumption for maximum flavor impact. nih.gov

Finally, biotechnological production of this compound presents an exciting and sustainable alternative to chemical synthesis. nih.gov Future research could focus on engineering metabolic pathways in microorganisms to produce this and other valuable sulfur-containing flavor compounds. nih.gov This approach aligns with the growing consumer demand for "natural" and clean-label ingredients. The enzymatic production of aldehydes is a growing field, and harnessing enzymes for the synthesis of specific flavor aldehydes like this compound is a key area for future development. nih.govchemrxiv.orgresearchgate.net

| Application Area | Specific Focus | Desired Outcome |

| Plant-Based Foods | Incorporation into meat analogues. | Enhanced meaty and savory flavor, improved consumer acceptance. |

| Flavor Technology | Microencapsulation and nanoencapsulation. | Increased stability, controlled release, and targeted flavor delivery. |

| Biotechnology | Microbial fermentation and enzymatic synthesis. | Sustainable and "natural" production of the flavor compound. |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Mercapto-2-methylpentanal, and how do they influence experimental design?

- Answer : Critical properties include a boiling point of 178.6°C (760 mmHg), density of 0.946 g/cm³, and vapor pressure of 0.98 mmHg at 25°C . These parameters dictate distillation conditions, solvent compatibility, and storage requirements (e.g., refrigeration to minimize thiol oxidation). The compound’s LogP (1.53) suggests moderate hydrophobicity, influencing extraction protocols in aqueous/organic biphasic systems.

Q. What synthetic routes are available for this compound, and what are their methodological limitations?

- Answer : Common routes include:

- Thiol-ene addition : Reaction of 2-methylpent-2-enal with hydrogen sulfide under radical initiation. Challenges include controlling regioselectivity and avoiding over-oxidation .

- Oxidative methods : Partial oxidation of 3-mercapto-2-methylpentanol. Requires careful stoichiometric control of oxidizing agents (e.g., MnO₂) to prevent aldehyde overoxidation to carboxylic acids .

- Chiral synthesis : Asymmetric catalysis (e.g., Rh-complexes) can yield enantiopure forms, but scalability remains problematic due to catalyst costs .

Q. How can researchers verify the purity of this compound, and what analytical techniques are most reliable?

- Answer : Use GC-MS (e.g., DB-5 columns) to detect trace impurities like disulfides or oxidized byproducts . NMR (¹H/¹³C) confirms structural integrity, with characteristic thiol proton signals at δ 1.5–2.0 ppm and aldehyde protons at δ 9.3–9.7 ppm . Quantify thiol content via Ellman’s assay (λ = 412 nm) .

Q. What safety precautions are critical when handling this compound in the lab?

- Answer : The compound’s volatility (vapor pressure = 0.98 mmHg) necessitates fume hood use. Personal protective equipment (gloves, goggles) is mandatory due to thiol-related sensitization risks. Spills should be neutralized with oxidizing agents (e.g., NaOCl) to mitigate odor .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved for stereochemical studies?

- Answer : Chiral chromatography (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases resolves enantiomers. Alternatively, diastereomeric derivatization using (-)-menthol chloroformate improves separation efficiency . Confirm absolute configuration via VCD spectroscopy or X-ray crystallography of derivatives .

Q. What computational methods predict the reactivity of this compound in nucleophilic or electrophilic environments?

- Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model thiol-aldehyde interactions, identifying reactive sites. Studies suggest the aldehyde group undergoes nucleophilic addition (e.g., with amines), while the thiol participates in redox equilibria .

Q. How can trace impurities (e.g., disulfides) be quantified in this compound samples?

- Answer : LC-MS/MS in multiple reaction monitoring (MRM) mode detects disulfides at sub-ppm levels. Internal standards (e.g., deuterated thiols) improve quantification accuracy . HPLC-UV (220 nm) coupled with post-column derivatization (DTNB reagent) enhances sensitivity .

Q. What strategies optimize synthetic yields of this compound while minimizing disulfide formation?

- Answer : Use inert atmospheres (N₂/Ar) during synthesis and storage. Add radical scavengers (e.g., BHT) to suppress disulfide coupling. Continuous-flow reactors reduce oxidative side reactions by limiting exposure to air .

Q. How does the thiol group influence the compound’s stability under varying pH and temperature conditions?

- Answer : At pH > 8 , thiol deprotonation accelerates oxidation to disulfides. Below pH 5, aldehyde hydration dominates, forming geminal diols. Thermal stability studies (TGA/DSC) show decomposition onset at 150°C, correlating with thiol radical formation .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.